4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a combination of piperazine, sulfonyl, and benzothieno-pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with piperazine to form 4-[(3,4-dichlorophenyl)sulfonyl]piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Cyclization to Form Benzothieno-Pyrimidine: : The next step involves the cyclization of the intermediate with a suitable precursor to form the benzothieno-pyrimidine core. This can be achieved through a condensation reaction involving 2-aminothiophenol and a methyl ketone derivative under acidic conditions.
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Final Coupling Reaction: : The final step is the coupling of the piperazine derivative with the benzothieno-pyrimidine core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability, continuous flow reactors may be used. This allows for better control over reaction conditions and improved safety.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is used to study its interactions with various biological targets, including enzymes and receptors.
Pharmacological Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in signal transduction pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydroquinazoline
- **4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydrobenzothiazole
Uniqueness
Compared to similar compounds, 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine exhibits unique properties such as:
Enhanced Biological Activity: Due to the presence of the benzothieno-pyrimidine core, which provides better binding affinity to biological targets.
Improved Pharmacokinetics: The compound’s structure allows for better absorption, distribution, metabolism, and excretion (ADME) properties.
benzothieno[2,3-d]pyrimidine in various scientific and industrial applications
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2S2/c1-13-2-5-18-15(10-13)19-20(24-12-25-21(19)30-18)26-6-8-27(9-7-26)31(28,29)14-3-4-16(22)17(23)11-14/h3-4,11-13H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXKDGSZFBQSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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